molecular formula C15H12F5N3O2S B4365994 N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4365994
M. Wt: 393.3 g/mol
InChI Key: OBOIDMHEFXDTDC-UHFFFAOYSA-N
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Description

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pentafluorophenyl group, a pyrimidinyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the thioacetamide linkage: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.

    Introduction of the pentafluorophenyl group: This step involves the substitution of a hydrogen atom on the aromatic ring with a pentafluorophenyl group, often using a pentafluorophenyl halide in the presence of a base.

    Attachment of the pyrimidinyl group: The final step involves the coupling of the pyrimidinyl group to the thioacetamide intermediate, which can be achieved using a variety of coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(pentafluorophenyl)-2-[(4-methoxy-2-pyrimidinyl)thio]acetamide
  • N-(pentafluorophenyl)-2-[(4-ethoxy-2-pyrimidinyl)thio]acetamide
  • N-(pentafluorophenyl)-2-[(4-butoxy-2-pyrimidinyl)thio]acetamide

Uniqueness

N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pentafluorophenyl group can enhance the compound’s stability and lipophilicity, while the pyrimidinyl group can provide specific interactions with biological targets.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N3O2S/c1-2-5-25-8-3-4-21-15(23-8)26-6-7(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h3-4H,2,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIDMHEFXDTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
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N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

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